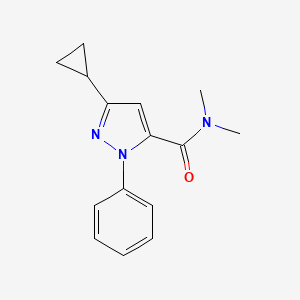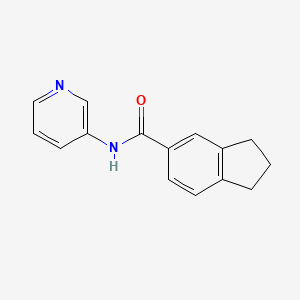
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, commonly known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
CDPPB acts as a positive allosteric modulator of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. When CDPPB binds to the allosteric site of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, it enhances the receptor's response to glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. However, the exact biochemical and physiological effects of CDPPB are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDPPB has several advantages for lab experiments, including its high potency and selectivity for 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which allows for precise modulation of the receptor's activity. However, CDPPB also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for CDPPB research, including investigating its potential applications in drug discovery, exploring its effects on other neurotransmitter systems, and developing more potent and selective 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CDPPB and its potential clinical applications.
Métodos De Síntesis
CDPPB can be synthesized using a multistep process involving the reaction of 3-amino-5-cyclopropylpyrazole with 2-bromoacetophenone, followed by N,N-dimethylation and carboxylation. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
CDPPB has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug discovery. In neuroscience, CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In psychiatry, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. Additionally, CDPPB has been used as a tool compound in drug discovery to screen for potential 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators.
Propiedades
IUPAC Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)15(19)14-10-13(11-8-9-11)16-18(14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOKNPYDITXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NN1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)


![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)


![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
